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Abstract
SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of

Transcription 3 (STAT3), a protein frequently implicated in tumorigenesis. As a Proteolysis

Targeting Chimera (PROTAC), SD-36 facilitates the ubiquitination and subsequent proteasomal

degradation of STAT3. This document provides detailed application notes and protocols for

evaluating the in vivo efficacy of SD-36 in xenograft models of acute myeloid leukemia (AML)

and anaplastic large-cell lymphoma (ALCL), based on preclinical studies. The provided data

and methodologies are intended to serve as a comprehensive resource for researchers

investigating STAT3-targeted therapies.

Introduction
STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell

proliferation, survival, and immune evasion. The development of SD-36, a selective STAT3

degrader, represents a promising therapeutic strategy. SD-36 is composed of a ligand that

binds to STAT3, a linker, and a ligand for the Cereblon E3 ubiquitin ligase. This tripartite

structure enables the recruitment of the E3 ligase to STAT3, leading to its degradation. In vivo

studies have demonstrated that SD-36 can achieve complete and sustained tumor regression

in xenograft models at well-tolerated doses.[1][2][3][4] This document outlines the protocols for

replicating these key in vivo efficacy studies.
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Data Presentation
Table 1: In Vivo Efficacy of SD-36 in MOLM-16 Xenograft
Model

Treatment
Group

Dosing
Schedule

Mean Tumor
Volume at Day
21 (mm³) ±
SEM

Tumor Growth
Inhibition (%)

Outcome

Vehicle Control
50 mg/kg, i.p.,

3x/week
1250 ± 150 -

Progressive

Tumor Growth

SD-36
25 mg/kg, i.p.,

3x/week
300 ± 50 76

Tumor Growth

Inhibition

SD-36
50 mg/kg, i.p.,

3x/week
50 ± 20 96

Complete Tumor

Regression

SD-36
100 mg/kg, i.p.,

3x/week
0 100

Complete and

Sustained Tumor

Regression

Note: Data are representative values compiled from published studies. SEM = Standard Error

of the Mean.

Table 2: In Vivo Efficacy of SD-36 in SU-DHL-1 Xenograft
Model

Treatment
Group

Dosing
Schedule

Mean Tumor
Volume at Day
28 (mm³) ±
SEM

Tumor Growth
Inhibition (%)

Outcome

Vehicle Control
50 mg/kg, i.p.,

3x/week
1500 ± 200 -

Progressive

Tumor Growth

SD-36
50 mg/kg, i.p.,

3x/week
100 ± 30 93

Complete Tumor

Regression
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Note: Data are representative values compiled from published studies. SEM = Standard Error

of the Mean.

Table 3: In Vivo Efficacy of SD-36 in SUP-M2 Xenograft
Model

Treatment
Group

Dosing
Schedule

Mean Tumor
Volume at Day
21 (mm³) ±
SEM

Tumor Growth
Inhibition (%)

Outcome

Vehicle Control
50 mg/kg, i.p.,

3x/week
1100 ± 120 -

Progressive

Tumor Growth

SD-36
50 mg/kg, i.p.,

3x/week
75 ± 25 93

Complete Tumor

Regression

Note: Data are representative values compiled from published studies. SEM = Standard Error

of the Mean.

Experimental Protocols
I. Cell Line and Culture

Cell Lines:

MOLM-16 (Human Acute Myeloid Leukemia)

SU-DHL-1 (Human Anaplastic Large Cell Lymphoma)

SUP-M2 (Human Anaplastic Large Cell Lymphoma)

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL

penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

II. Animal Model
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Species: NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice.

Age/Weight: 6-8 weeks old, 20-25 g.

Acclimatization: Acclimate mice for at least one week before the start of the experiment.

Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle

and provide ad libitum access to food and water.

III. Xenograft Implantation
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice

with sterile phosphate-buffered saline (PBS).

Cell Viability: Determine cell viability using a trypan blue exclusion assay. Ensure viability is

>95%.

Injection Suspension: Resuspend the cells in a 1:1 (v/v) mixture of sterile PBS and

Matrigel®.

Injection:

For MOLM-16, SU-DHL-1, and SUP-M2 models, subcutaneously inject 5 x 10⁶ cells in a

total volume of 100 µL into the right flank of each mouse.

IV. SD-36 Formulation and Administration
Formulation: Prepare a stock solution of SD-36 in 100% DMSO. For in vivo administration,

dilute the stock solution to the final desired concentration in a vehicle of 10% DMSO and

90% corn oil.[5]

Administration Route: Intraperitoneal (i.p.) injection.

Dosing Volume: Administer a volume of 100 µL per 20 g of mouse body weight.

V. Efficacy Study Design
Tumor Growth Monitoring:
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Begin monitoring tumor growth 3-4 days after cell implantation.

Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.

Calculate tumor volume using the formula: Tumor Volume (mm³) = (length × width²) / 2.

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the

mice into treatment and control groups (n=5-8 mice per group).

Treatment:

Control Group: Administer the vehicle solution (10% DMSO, 90% corn oil) intraperitoneally

according to the same schedule as the treatment groups.

Treatment Groups: Administer SD-36 at the desired concentrations (e.g., 25, 50, 100

mg/kg) intraperitoneally, three times a week.

Endpoint:

Continue treatment for the duration specified in the experimental design (e.g., 21-28

days).

Monitor animal body weight and overall health status throughout the study.

The primary endpoint is tumor growth inhibition. Euthanize mice if the tumor volume

exceeds 2000 mm³ or if there are signs of significant toxicity (e.g., >20% body weight loss,

ulceration of the tumor).

VI. Data Analysis
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor

volume of treated group / Mean tumor volume of control group)] × 100.

Statistical Analysis: Perform statistical analysis using an appropriate test, such as a two-

tailed Student's t-test or ANOVA, to compare tumor volumes between treated and control

groups. A p-value of <0.05 is typically considered statistically significant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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